1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyridazine ring, and urea functionalities, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine cores. The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions. The pyridazine core can be synthesized through the cyclization of 1,4-diaminobenzene derivatives with appropriate carboxylic acids or their derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyrazole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron powder (Fe), tin chloride (SnCl₂), and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions can be achieved using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, hydrazines, and other reduced derivatives.
Substitution: Substituted pyrazoles, pyridazines, and other derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound's biological activity may make it useful in the development of new drugs, particularly in the treatment of diseases such as cancer, malaria, and leishmaniasis.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Similar pyrazole core but lacks the pyridazine and urea functionalities.
4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenol: Similar structure but with a hydroxyl group instead of the urea functionality.
3-(4-fluorophenyl)urea: Similar urea functionality but lacks the pyrazole and pyridazine cores.
Uniqueness: The uniqueness of this compound lies in its combination of the pyrazole, pyridazine, and urea functionalities, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-14-13-15(2)30(29-14)21-12-11-20(27-28-21)24-17-7-9-19(10-8-17)26-22(31)25-18-5-3-16(23)4-6-18/h3-13H,1-2H3,(H,24,27)(H2,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYYIAVHNGUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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